molecular formula C22H19ClN6 B12225723 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12225723
M. Wt: 402.9 g/mol
InChI Key: HKBFAMPMCOQNHT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method includes the use of 4-tert-butylphenyl boronic acid and 4-chlorophenyl hydrazine as starting materials. These reactants undergo a series of coupling reactions, cyclization, and condensation under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium complexes and bases like potassium carbonate are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

Uniqueness

Compared to similar compounds, 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural arrangement and the presence of both tert-butyl and chlorophenyl groups.

Properties

Molecular Formula

C22H19ClN6

Molecular Weight

402.9 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H19ClN6/c1-22(2,3)15-6-4-14(5-7-15)19-26-21-18-12-25-29(17-10-8-16(23)9-11-17)20(18)24-13-28(21)27-19/h4-13H,1-3H3

InChI Key

HKBFAMPMCOQNHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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